
2,3-Dimethoxytriphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxytriphenylene is an organic compound belonging to the class of triphenylene derivatives. Triphenylene compounds are known for their rigid, planar structures and are often used in the study of liquid crystals and organic semiconductors. The presence of methoxy groups at the 2 and 3 positions of the triphenylene core enhances its solubility and modifies its electronic properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxytriphenylene typically involves the photocyclodehydrofluorination (PCDHF) reaction, followed by nucleophilic aromatic substitution (SNAr) reactions. For instance, 1,2,3,4-tetrafluorotriphenylene can be reacted with methanol in the presence of potassium t-butoxide to yield this compound .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethoxytriphenylene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic core can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles through SNAr reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted triphenylene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxytriphenylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism by which 2,3-Dimethoxytriphenylene exerts its effects is primarily through its interactions with other molecules via π-π stacking and hydrogen bonding. The methoxy groups enhance its solubility and facilitate its incorporation into various molecular assemblies. The aromatic core allows for efficient charge transport, making it valuable in electronic applications .
Vergleich Mit ähnlichen Verbindungen
2,3,6,7,10,11-Hexahydroxytriphenylene: Known for its use in liquid crystal applications.
2,3-Dihydroxytriphenylene: Studied for its biological interactions.
2,3-Diethoxytriphenylene: Used in organic electronics.
Uniqueness: 2,3-Dimethoxytriphenylene stands out due to its specific substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly useful in applications requiring both high solubility and efficient charge transport .
Eigenschaften
Molekularformel |
C18H12O2 |
|---|---|
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
triphenylene-2,3-diol |
InChI |
InChI=1S/C18H12O2/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10,19-20H |
InChI-Schlüssel |
NENKVQXNTYCSNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


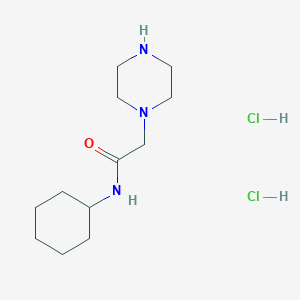
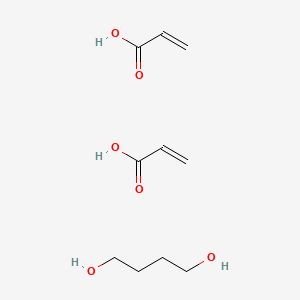
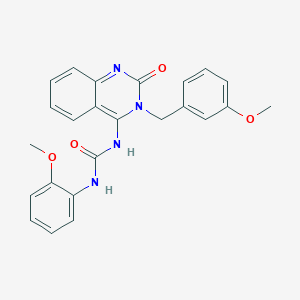
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14115641.png)
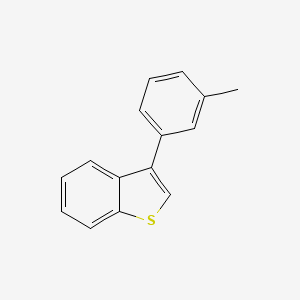

![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)

![2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B14115672.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14115675.png)
![3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14115677.png)

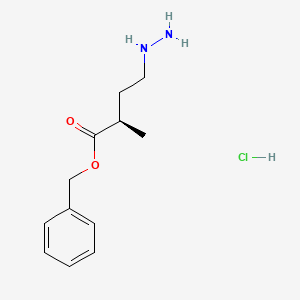
![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14115704.png)
